molecular formula C13H15N3O5 B588394 methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate CAS No. 143430-45-9

methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate

Cat. No.: B588394
CAS No.: 143430-45-9
M. Wt: 293.279
InChI Key: QEDBXIPBASQRKD-UHFFFAOYSA-N
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Description

methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with methyl anthranilate under acidic conditions to form the quinazoline core. Subsequent methylation and amination steps yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different quinazoline analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anti-cancer and anti-inflammatory properties.

Scientific Research Applications

methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory therapies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a simpler structure.

    4-Methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-aminoalkyl aminoquinolines: Analog compounds with similar functional groups.

    2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups.

Uniqueness

methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

143430-45-9

Molecular Formula

C13H15N3O5

Molecular Weight

293.279

IUPAC Name

methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate

InChI

InChI=1S/C13H15N3O5/c1-5-15-9-7(12(17)16-5)10(19-2)8(14)6(11(9)20-3)13(18)21-4/h8H,14H2,1-4H3

InChI Key

QEDBXIPBASQRKD-UHFFFAOYSA-N

SMILES

CC1=NC(=O)C2=C(C(C(=C(C2=N1)OC)C(=O)OC)N)OC

Synonyms

7-Quinazolinecarboxylic acid, 6-amino-1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI)

Origin of Product

United States

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